molecular formula C20H18N2O6 B13569810 1,3-Dioxoisoindolin-2-yl 4-(((benzyloxy)carbonyl)amino)butanoate

1,3-Dioxoisoindolin-2-yl 4-(((benzyloxy)carbonyl)amino)butanoate

Katalognummer: B13569810
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: FDXAQKSBYSXHID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the reaction of phthalic anhydride with appropriate amines and alcohols under controlled conditions. One common method involves the use of benzyloxycarbonyl-protected amino acids, which react with phthalic anhydride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalimides, which can be further utilized in organic synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Wirkmechanismus

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved may include the modulation of signaling cascades and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxycarbonyl group provides additional stability and allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C20H18N2O6

Molekulargewicht

382.4 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C20H18N2O6/c23-17(28-22-18(24)15-9-4-5-10-16(15)19(22)25)11-6-12-21-20(26)27-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,26)

InChI-Schlüssel

FDXAQKSBYSXHID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.